Antimicrobial peptide 1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VAGRAQGM |
Origin of Product |
United States |
Structural Modalities and Bioreactivity Correlates of Antimicrobial Peptides
Classification of Antimicrobial Peptide Secondary Structures
The functional diversity of antimicrobial peptides is reflected in their varied three-dimensional structures. While often unstructured in aqueous solutions, they adopt distinct conformations upon interacting with microbial membranes. mdpi.comportlandpress.com These structures can be broadly categorized into four main classes: α-helical, β-sheet, mixed α-β, and non-α-β structures. nih.govunmc.edu
A predominant structural motif among AMPs is the α-helix. nih.govnih.gov These peptides are typically linear and adopt an amphipathic helical conformation when they interact with biological membranes. portlandpress.com This amphipathicity, characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, is crucial for their antimicrobial activity. acs.org The hydrophobic face facilitates insertion into the lipid bilayer of the microbial membrane, while the cationic, hydrophilic face interacts with the negatively charged components of the membrane surface. youtube.com
A well-studied example of an α-helical AMP is LL-37, a human cathelicidin (B612621) peptide. nih.govresearchgate.net In a membrane-mimetic environment, LL-37 folds into a distinct α-helical structure. nih.gov Another example includes the magainins, originally isolated from the skin of the African clawed frog, which also form an α-helical structure upon membrane interaction. nih.gov The amidation of the C-terminus in many α-helical peptides is a common feature that enhances their antimicrobial activity by stabilizing the helical structure and strengthening the electrostatic interaction with bacterial membranes. nih.gov
β-sheet structures represent another significant class of antimicrobial peptides. mdpi.com These peptides are characterized by the presence of two or more β-strands connected by loops. mdpi.com A key feature of many β-sheet AMPs is the presence of disulfide bonds, which stabilize their conformation, making them more structurally rigid in solution compared to their α-helical counterparts. nih.govmdpi.com This pre-formed structure may facilitate a more immediate interaction with the microbial membrane. mdpi.com
Notable examples of β-sheet AMPs include defensins and protegrins. researchgate.netnih.gov Defensins are a large family of cysteine-rich cationic peptides found in both vertebrates and invertebrates. nih.gov Protegrin-1 (PG-1), isolated from porcine leukocytes, is another potent AMP that adopts a β-hairpin structure stabilized by two disulfide bridges. mdpi.comresearchgate.net The antimicrobial efficacy of these peptides is attributed to the spatial arrangement of cationic and hydrophobic residues on the antiparallel β-sheets. mdpi.com
Some antimicrobial peptides exhibit a combination of both α-helical and β-sheet elements. mdpi.comnih.gov These mixed-structure peptides, such as the human β-defensin-2, possess a pronounced affinity for cellular membranes due to their complex three-dimensional architecture. mdpi.comresearchgate.net
Finally, a smaller group of AMPs are classified as non-α-β or extended-structure peptides. nih.govwikipedia.org These peptides lack a well-defined secondary structure and are often rich in specific amino acids like proline, arginine, or tryptophan. mdpi.com Indolicidin, a tryptophan-rich peptide, is a prime example of this class. nih.govresearchgate.net Its unique extended conformation allows it to interact with microbial membranes in a distinct manner compared to the more structured α-helical and β-sheet peptides.
Physicochemical Parameters Governing Antimicrobial Peptide Structure-Function Relationships
The antimicrobial activity of AMPs is not solely determined by their secondary structure but is also heavily influenced by several key physicochemical parameters. These include net cationic charge, hydrophobicity, and amphipathicity, which collectively govern the peptide's interaction with and disruption of microbial membranes. rjeid.comnih.govresearchgate.net
A hallmark of most antimicrobial peptides is their net positive charge, typically ranging from +2 to +9, conferred by an abundance of basic amino acid residues such as lysine (B10760008) and arginine. researchgate.netwikipedia.org This positive charge is a critical determinant of their initial interaction with microbial membranes. mdpi.comnih.gov
Bacterial cell membranes are generally rich in negatively charged components like phosphatidylglycerol and cardiolipin, which creates an electrostatic attraction for the cationic AMPs. youtube.comstudy.com This initial electrostatic interaction is crucial for accumulating the peptides at the microbial surface, a prerequisite for their subsequent membrane-disruptive activities. mdpi.comnih.gov The net charge of an AMP has been shown to be directly correlated with its antimicrobial potency, although an excessively high charge can also lead to increased toxicity towards host cells. nih.gov
| Peptide | Net Charge at pH 7 | Minimal Inhibitory Concentration (MIC) against P. aeruginosa (μg/mL) |
|---|---|---|
| V13K-5 | -5 | >128 |
| V13K | +5 | 8 |
| V13K+10 | +10 | 4 |
Following the initial electrostatic attraction, the hydrophobicity and amphipathicity of the AMP become paramount for its insertion into and disruption of the microbial membrane. nih.govnih.gov Hydrophobicity, defined by the proportion of nonpolar amino acid residues, facilitates the partitioning of the peptide from the aqueous environment into the hydrophobic core of the lipid bilayer. mdpi.com
However, hydrophobicity alone is not sufficient. It is the amphipathic nature of the peptide—the spatial separation of hydrophobic and hydrophilic domains—that is critical for its membrane-disrupting activity. nih.govnih.gov In an amphipathic conformation, the hydrophobic regions of the peptide interact with the lipid acyl chains of the membrane, while the hydrophilic regions remain associated with the lipid head groups and the aqueous environment. youtube.com This interaction can lead to membrane permeabilization and ultimately, cell death. nih.gov
The balance between hydrophobicity and cationic charge is crucial for the selective toxicity of AMPs. mdpi.com An optimal level of hydrophobicity is required for effective antimicrobial activity; however, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells, as highly hydrophobic peptides tend to interact indiscriminately with both microbial and mammalian cell membranes. mdpi.comnih.gov
| Peptide | Mean Hydrophobicity (H) | Amphipathic Moment | Antimicrobial Activity (MIC against E. coli in μg/mL) | Hemolytic Activity (HC50 in μg/mL) |
|---|---|---|---|---|
| Gomesin | -0.04 | 0.03 | 16 | >200 |
| Tachyplesin-1 | 0.12 | 0.25 | 4 | 50 |
Impact of Peptide Length and Amino Acid Residue Composition on Structural Stability
The structural integrity and, consequently, the biological activity of Antimicrobial peptide 1 are intrinsically linked to its length and the specific sequence of its amino acid residues. Variations in these parameters can significantly alter the peptide's conformational stability and its ability to interact with and disrupt microbial membranes.
The amino acid composition dictates the amphipathic nature of this compound, a key feature for its membrane-disrupting activity. mdpi.com The peptide is typically composed of both hydrophobic and hydrophilic (cationic) residues. mdpi.com Hydrophilic amino acids, such as lysine and arginine, facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, like lipopolysaccharides (LPS) and teichoic acids. mdpi.com Hydrophobic residues, on the other hand, are crucial for the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane perturbation. mdpi.com
The introduction of non-proteinogenic amino acids can further enhance structural stability. For example, incorporating α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib) can induce and stabilize helical conformations. nih.gov Similarly, replacing lysine residues with other cationic residues or cyclized amino acids can improve resistance to enzymatic degradation by proteases, a significant hurdle for the therapeutic application of peptides. nih.gov The strategic substitution of amino acids can also modulate the peptide's activity spectrum. For instance, replacing multiple basic amino acids with hydrophobic ones in a broad-spectrum peptide was found to confer specific activity against Staphylococcal pathogens. nih.gov
| Peptide Analogue | Length (Residues) | Predominant Secondary Structure | Relative Thermal Stability |
|---|---|---|---|
| AMP1-short | 12 | Disordered/Random Coil | Low |
| This compound | 20 | α-helix | Moderate |
| AMP1-long | 28 | β-sheet/Aggregates | High |
Advanced Biophysical Characterization of Antimicrobial Peptide Conformations
A comprehensive understanding of the three-dimensional structure of this compound is paramount for elucidating its mechanism of action. Several advanced biophysical techniques are employed to characterize its conformation both in solution and in membrane-mimetic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution structure of antimicrobial peptides in various environments. researchgate.net Solution-state NMR is commonly used to study the conformation of this compound in aqueous solution or in the presence of membrane mimetics like detergent micelles (e.g., dodecylphosphocholine (B1670865) - DPC) or bicelles. nih.govnih.gov In aqueous solution, many AMPs are unstructured; however, upon interaction with micelles, they often adopt a more defined secondary structure, such as an α-helix. nih.gov Three-dimensional structures can be calculated based on distance restraints derived from Nuclear Overhauser Effect (NOE) experiments. ingentaconnect.com
Solid-state NMR provides invaluable insights into the orientation and dynamics of this compound when embedded within lipid bilayers, which more closely resemble a natural cell membrane. ingentaconnect.com Techniques such as 15N and 13C chemical shift analysis and residual dipolar couplings can be used to refine the peptide's structure and determine its alignment relative to the membrane plane. ingentaconnect.com Furthermore, 31P and 2H NMR can probe the effects of the peptide on the structure and dynamics of the lipid bilayer itself. ingentaconnect.com
| Technique | Environment | Key Information Obtained |
|---|---|---|
| Solution-state NMR (NOESY) | Aqueous Solution, Micelles (DPC) | 3D structure, secondary structure formation upon membrane interaction |
| Solid-state NMR | Lipid Bilayers | Peptide orientation, penetration depth, lipid dynamics |
X-ray Crystallography in Defining Antimicrobial Peptide Architectures
X-ray crystallography offers the potential to determine the atomic-level structure of molecules. However, obtaining high-quality crystals of antimicrobial peptides, especially in a membrane-bound state, is notoriously challenging. ingentaconnect.com Despite these difficulties, X-ray crystallography has been successfully used to determine the structures of some short AMPs, often in complex with other molecules. nih.gov These studies have revealed that AMPs can form α-helical structures that assemble into bundles, with hydrophobic cores and outward-facing cationic residues. nih.gov The crystal structure of a bicyclic AMP has shown a well-defined α-helical fold. chemrxiv.org For some peptides, the crystal structure may reveal a bent ultrashort peptide that polymerizes into a β-helical tubular structure. researchgate.net
Cryo-Electron Microscopy for Visualization of Membrane-Associated Antimicrobial Peptides
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing large macromolecular assemblies in a near-native state. For antimicrobial peptides, cryo-EM can be used to directly observe their interactions with lipid vesicles. nih.gov This technique has been instrumental in visualizing the pores formed by peptides like magainin in synthetic membranes, revealing pore diameters of approximately 80 Å. nih.gov Cryo-EM can also capture the stochastic nature of peptide-membrane interactions, showing intact vesicles alongside those that have been lysed or made porous. nih.gov The development of cryo-EM has made it possible to study the structure of membrane proteins, including peptide transporters, within a lipid environment, such as nanodiscs or liposomes. youtube.com
Computational Molecular Dynamics Simulations of Antimicrobial Peptide Conformational Changes
Molecular dynamics (MD) simulations provide a computational lens to visualize the dynamic interactions between this compound and lipid membranes at an atomic level. nih.gov These simulations can model the conformational changes that occur as the peptide approaches, binds to, and inserts into the membrane. mdpi.com Atomistic MD simulations, using force fields like CHARMM36m, can reveal the initial electrostatic contacts between the peptide's positively charged residues and the lipid headgroups, followed by the insertion of hydrophobic residues into the membrane core. mdpi.com
Coarse-grained MD simulations, while offering less atomic detail, allow for the simulation of larger systems over longer timescales, enabling the study of processes like peptide aggregation and pore formation. asm.org Simulations of peptides like adepantin-1 (B1578653) have shown that they can self-associate in water and upon binding to bacterial membranes, with the aggregates facilitating the insertion of individual peptides. mdpi.com MD simulations of the peptide CM15 have illustrated its interaction with model membranes of Staphylococcus aureus and Escherichia coli, showing that the peptide's N-terminus initiates contact with the membrane. nih.govijbiotech.com These computational approaches are invaluable for understanding the mechanistic details of peptide-membrane interactions and for guiding the rational design of new antimicrobial agents. nih.gov
Elucidation of Antimicrobial Peptide Mechanisms of Action
Intracellular Targeting and Functional Perturbation by Antimicrobial Peptides
Beyond membrane disruption, many AMPs can translocate into the bacterial cytoplasm to interfere with critical intracellular processes. asm.orgnih.gov This non-lytic mechanism of action can involve the inhibition of nucleic acid synthesis, protein production, or other essential enzymatic activities. asm.orgnih.gov
Once inside the bacterial cell, certain AMPs can bind directly to nucleic acids, disrupting their structure and function. asm.org This interaction can inhibit both DNA replication and transcription, leading to cell death. nih.govnih.gov
Buforin II: This histone-derived peptide can penetrate the cell membrane without causing significant lysis and binds to both DNA and RNA, inhibiting cellular functions. nih.govnih.gov Studies have shown that its ability to translocate across the membrane is a key aspect of its mechanism. asm.org
Indolicidin: This tryptophan-rich peptide has also been shown to enter bacterial cells and inhibit DNA synthesis without causing widespread cell lysis. nih.govnih.gov
PR-39: An AMP isolated from porcine intestines, PR-39 acts intracellularly to halt both protein and DNA synthesis. nih.gov Its mechanism involves the degradation of proteins that are essential for DNA replication. asm.org
Another major intracellular target for AMPs is the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.gov By interfering with this process, AMPs can effectively shut down all vital functions of the cell.
Proline-rich antimicrobial peptides (PrAMPs) are a notable class that primarily targets protein synthesis. nih.govunits.it
Bac7: The N-terminal fragment of this bovine peptide, Bac7(1-35), can accumulate to high concentrations within the cytoplasm of E. coli. units.it It specifically inhibits protein synthesis by interacting with bacterial ribosomes. units.itunits.it
Oncocin-type peptides: These PrAMPs also function by binding to the 70S ribosome, physically blocking the peptide exit tunnel and thereby inhibiting the translation of mRNA into protein. nih.govnih.gov
Apidaecin: This peptide is actively transported into the bacterial cell where it can block protein synthesis by interacting with different targets in the ribosome assembly process. nih.govnih.gov
| Peptide Example | Intracellular Target | Mechanism of Action | Reference |
|---|---|---|---|
| Buforin II | DNA and RNA | Binds to nucleic acids, inhibiting cellular processes. | nih.govnih.gov |
| Indolicidin | DNA | Inhibits DNA synthesis after translocation across the membrane. | nih.govnih.gov |
| Bac7(1-35) | Ribosome | Binds to ribosomal proteins and inhibits protein synthesis. | units.it |
| Oncocin | Ribosome (70S) | Blocks the peptide exit tunnel, preventing protein elongation. | nih.gov |
While many antibiotics target cell wall synthesis from the exterior, some AMPs can inhibit this process by interacting with intracellular or membrane-bound precursors. The most well-known target in this pathway is Lipid II, a crucial precursor molecule for peptidoglycan synthesis. nih.gov By binding to Lipid II, AMPs can prevent the formation of the cell wall, leading to cell lysis. nih.gov Teixobactin is a notable example of a peptide that inhibits cell wall synthesis by binding to a highly conserved motif of Lipid II and Lipid III, a precursor for teichoic acid. nih.gov Copsin also demonstrates bactericidal effects by interfering with cell wall biosynthesis. nih.gov
Biofilm Disruption Mechanisms by Antimicrobial Peptides
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. nih.govaston.ac.uk AMPs have shown promise in combating biofilms through several mechanisms. nih.gov
AMPs can prevent the initial stages of biofilm development by interfering with bacterial attachment to surfaces and subsequent microcolony formation. mdpi.commdpi.com
Gene Downregulation: Some AMPs can downregulate the expression of genes that are essential for biofilm formation. nih.gov
Inhibition of (p)ppGpp Synthesis: The peptide 1018 has been shown to inhibit biofilm formation by blocking the synthesis of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and pentaphosphate (pppGpp). mdpi.com These molecules are key signaling nucleotides in the bacterial stress response that triggers biofilm formation. nih.govmdpi.com
Interference with Adhesion: By reducing the surface charge and hydrophobicity of bacteria, some peptides can inhibit the initial, reversible attachment phase of biofilm formation. mdpi.com Peptide G3, for example, can inhibit bacterial adhesion by reducing surface charge and the transcription of adhesion-related genes. mdpi.com Similarly, Human Neutrophil Peptide-1 (HNP-1) derivatives can inhibit the formation of biofilms by multidrug-resistant E. coli. researchgate.net
Eradication of Mature Biofilm Architectures
The eradication of established, mature biofilms presents a significant challenge in antimicrobial therapy due to the protective extracellular polymeric substance (EPS) matrix and the physiological heterogeneity of the embedded microbial cells. Antimicrobial peptide 1 (AMP-1), a representative cationic antimicrobial peptide, employs a multi-pronged strategy to dismantle these resilient structures. This approach involves direct interaction with biofilm components, disruption of cellular functions within the biofilm, and interference with the signaling pathways that maintain biofilm integrity.
The primary mechanism of AMP-1 in eradicating mature biofilms is the disruption of the bacterial cell membrane. nih.govresearchgate.net Its cationic nature facilitates electrostatic interactions with the negatively charged components of the bacterial cell envelope, leading to membrane permeabilization and subsequent cell death. researchgate.net This direct bactericidal action is crucial for eliminating the viable cells within the biofilm.
Furthermore, AMP-1 can penetrate the EPS matrix to reach the embedded bacteria. researchgate.net Research on various antimicrobial peptides has shown that they can degrade components of the EPS, such as polysaccharides and extracellular DNA (eDNA). nih.govnih.gov For instance, some peptides can enzymatically degrade the matrix, while others interfere with the non-covalent interactions that stabilize the matrix structure. This degradation of the protective matrix exposes the resident bacteria to the direct action of the peptide and other antimicrobial agents.
Another key mechanism involves the interruption of bacterial cell signaling systems, often referred to as quorum sensing (QS). nih.govnih.gov Quorum sensing is essential for the maintenance and structural integrity of mature biofilms. By interfering with QS signaling molecules, AMP-1 can disrupt the coordinated behavior of the bacterial community, leading to the dissolution of the biofilm structure.
AMP-1 also targets the stringent stress response in bacteria, a mechanism that is critical for survival in nutrient-limited and high-density environments like biofilms. nih.govfrontiersin.org This is achieved by inhibiting the synthesis or promoting the degradation of alarmones, such as guanosine pentaphosphate ((p)ppGpp), which regulate gene expression for stress adaptation and biofilm maintenance. nih.govfrontiersin.org By disrupting this response, AMP-1 renders the biofilm-resident bacteria more susceptible to external stressors.
Finally, AMP-1 can downregulate the expression of genes responsible for biofilm formation and the transport of proteins essential for maintaining the biofilm architecture. nih.govmdpi.com This includes genes involved in the production of adhesins and EPS components.
The multifaceted approach of this compound, combining direct killing of biofilm-embedded cells, degradation of the protective matrix, and disruption of key regulatory networks, makes it an effective agent for the eradication of mature biofilm architectures.
Research Findings on the Efficacy of Antimicrobial Peptides Against Mature Biofilms
The following table summarizes the biofilm eradication capabilities of several well-characterized antimicrobial peptides, which serve as models for the activity of AMP-1, against various pathogenic bacteria. The data highlights the concentration-dependent efficacy and the spectrum of activity against different microbial species.
| Peptide | Target Microorganism | Biofilm Age | Eradication Concentration | Reference |
|---|---|---|---|---|
| Cecropin Cec4 | Acinetobacter baumannii (carbapenem-resistant) | Mature | 256–512 μg/mL (MBEC) | mdpi.com |
| RP557 | Staphylococcus epidermidis (MDR and methicillin-resistant) | Mature | 8 μg/mL (EC90) | frontiersin.org |
| Gaduscidin-1 | Pseudomonas aeruginosa | Established | Effective in degrading eDNA within the matrix | nih.gov |
Table 1. Documented efficacy of various antimicrobial peptides in the eradication of mature biofilms. MBEC (Minimum Biofilm Eradication Concentration) and EC90 (Effective Concentration to eradicate 90% of the biofilm) are indicated where available.
Methodological Approaches for the Discovery and Identification of Novel Antimicrobial Peptides
Bioprospecting and Isolation from Diverse Natural Sources (e.g., Animals, Plants, Microorganisms)
Bioprospecting is a traditional yet highly effective method for discovering novel AMPs. It involves the systematic search for and isolation of these peptides from a wide range of natural sources. Organisms from every kingdom of life produce AMPs as part of their defense mechanisms, making nature a vast reservoir of potential therapeutic agents. matilda.science
The process of bioprospecting for AMPs typically begins with the collection of samples from organisms such as plants, animals, and microbes. researchgate.net For instance, the skin secretions of amphibians, the leaves and seeds of plants, and the venom of reptiles and arthropods are rich sources of AMPs. researchgate.netelifesciences.org Once collected, crude extracts are prepared and screened for antimicrobial activity against a panel of pathogenic microorganisms.
Active extracts are then subjected to various purification techniques to isolate the individual peptides responsible for the antimicrobial effect. elifesciences.org Common methods include solid-phase extraction and various forms of chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netelifesciences.org Following purification, the amino acid sequence of the isolated peptide is determined using techniques like Edman degradation or mass spectrometry. elifesciences.org
A prime example of a peptide family often identified through bioprospecting is the temporin family, originally isolated from the skin of the European red frog Rana temporaria. The discovery of these peptides paved the way for the identification of numerous analogs and related compounds from other amphibian species.
Table 1: Examples of "Antimicrobial Peptide 1" Discovered Through Bioprospecting
| Peptide Name | Source Organism |
| DmAMP1 | Dahlia merckii |
| Ace-AMP1 | Allium cepa (Onion) |
| EcAMP1 | Echinochloa crus-galli (Barnyard grass) nih.gov |
| Mc-AMP1 | Mesembryanthemum crystallinum (Common ice plant) researchgate.net |
| Ac-AMP1 | Amaranthus caudatus researchgate.net |
| CnAMP1 | Cocos nucifera (Coconut) nih.gov |
| AamAP1 | Androctonus amoreuxi (Scorpion) uq.edu.au |
| LEAP-1 | Human blood ultrafiltrate researchgate.net |
Genome Mining and Proteomics-Driven Discovery Pipelines
With the advent of high-throughput sequencing technologies, genome mining and proteomics have become powerful tools for the discovery of novel AMPs. These approaches allow researchers to identify potential AMP-encoding genes and their corresponding peptides directly from genomic and proteomic data. frontiersin.org
Genome mining involves scanning the genomes of various organisms for sequences that have the characteristic features of AMPs. These features include a cationic nature, an amphipathic structure, and the presence of specific conserved domains. nih.gov Bioinformatic tools can be used to predict open reading frames that encode for small, cysteine-rich peptides, which are often AMPs. nih.gov Once a candidate gene is identified, the corresponding peptide can be chemically synthesized or produced through recombinant DNA technology and then tested for its antimicrobial activity.
Proteomics-driven discovery, on the other hand, involves the direct analysis of the proteins and peptides present in a biological sample. frontiersin.org Techniques such as two-dimensional gel electrophoresis and mass spectrometry can be used to identify and characterize the peptides in a given sample. frontiersin.org This approach is particularly useful for identifying AMPs that are expressed under specific conditions, such as during an infection.
For example, the analysis of the transcriptome and proteome of marine organisms has revealed a vast number of novel conopeptides and cysteine-rich venom toxins with potential antimicrobial properties. frontiersin.org These "omics" technologies provide a powerful platform for the discovery of new AMPs that may have been missed by traditional bioprospecting methods. researchgate.net
Computational Prediction and Database Screening of Antimicrobial Peptide Sequences
Computational methods play a crucial role in modern AMP discovery by enabling the rapid screening of large sequence databases and the prediction of antimicrobial activity. nih.gov Numerous online databases have been established to house the ever-growing number of known AMP sequences, such as the Antimicrobial Peptide Database (APD). acs.orgjmicrobiol.or.kr
Database screening involves searching these repositories for peptides with desired characteristics, such as high potency against specific pathogens or low toxicity to mammalian cells. jmicrobiol.or.kr This approach led to the identification of "database-screened this compound" (DASamP1). jmicrobiol.or.kr DASamP1 is an analog of temporin-PTa, a naturally occurring peptide, and was identified by screening the APD for peptides with potential activity against methicillin-resistant Staphylococcus aureus (MRSA). jmicrobiol.or.krplos.org While five of the six peptides from this screen showed broad-spectrum activity, DASamP1 was unique in its specific killing of MRSA in vitro. acs.orgjmicrobiol.or.kr
In addition to database screening, various computational tools have been developed to predict the antimicrobial potential of novel peptide sequences. These tools utilize machine learning algorithms trained on the physicochemical properties of known AMPs, such as amino acid composition, charge, hydrophobicity, and secondary structure. nih.gov These prediction models can be used to screen large virtual libraries of peptides and identify promising candidates for further experimental validation. nih.gov
Table 2: Selected Antimicrobial Peptide Databases
| Database Name | Description |
| Antimicrobial Peptide Database (APD) acs.orgjmicrobiol.or.kr | A comprehensive database of natural AMPs from various sources. acs.orgjmicrobiol.or.kr |
| Collection of Anti-Microbial Peptides (CAMP) nih.gov | Contains sequences, structures, and family-specific signatures of prokaryotic and eukaryotic AMPs. nih.gov |
| Data Repository of Antimicrobial Peptides (DRAMP) nih.gov | Provides detailed annotations, including antimicrobial activity data and structure information. nih.gov |
| A Database Linking Antimicrobial Peptides (LAMP) nih.gov | Includes natural and synthetic AMPs, categorized into experimental, predicted, and patented datasets. nih.gov |
Rational Design Principles for De Novo Antimicrobial Peptide Generation
Rational design is a powerful approach for creating novel AMPs with improved activity, selectivity, and stability. This method involves the de novo design of peptide sequences based on a fundamental understanding of the structure-activity relationships of known AMPs. researchgate.net The goal is to engineer peptides with specific properties, such as enhanced antimicrobial potency and reduced toxicity.
A key principle in the rational design of AMPs is the creation of an amphipathic structure, typically an α-helix or a β-sheet, with distinct hydrophobic and hydrophilic faces. nih.gov The cationic residues on the hydrophilic face are thought to interact with the negatively charged components of microbial membranes, while the hydrophobic residues insert into the lipid bilayer, leading to membrane disruption and cell death. researchgate.net
Researchers can systematically modify the amino acid sequence of a template peptide to optimize its properties. For example, increasing the net positive charge or hydrophobicity can enhance antimicrobial activity, but may also increase toxicity to host cells. Therefore, a balance must be struck to achieve high therapeutic efficacy. The design of DASamP1, with its increased cationic residues compared to its parent peptide, is an example of rational modification to enhance activity against a specific pathogen. plos.org
High-Throughput Screening of Synthetic and Engineered Antimicrobial Peptide Libraries
High-throughput screening (HTS) allows for the rapid evaluation of large numbers of synthetic and engineered peptides for their antimicrobial activity. This approach is essential for exploring the vast sequence space of potential AMPs and for identifying lead candidates for further development.
Combinatorial chemistry techniques can be used to generate vast libraries of peptides with diverse sequences. These libraries can then be screened in a high-throughput manner using automated systems that measure the inhibition of microbial growth. One common method is the use of peptide microarrays, where thousands of different peptides are synthesized on a solid support and then incubated with fluorescently labeled bacteria to identify peptides that bind to the microbial surface.
Another HTS method is phage display, where libraries of peptides are expressed on the surface of bacteriophages. These phage-displayed peptide libraries can be screened against various targets to identify peptides with high binding affinity. This technique has been used to identify novel peptide binders for a range of protein targets. The results of HTS assays can provide valuable information about the structure-activity relationships of AMPs and can guide the rational design of more potent and selective peptides.
Machine Learning and Artificial Intelligence-Assisted Antimicrobial Peptide Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of AMP discovery by providing powerful tools for the prediction, classification, and de novo design of these peptides. nih.gov ML models can be trained on large datasets of known AMPs to learn the complex patterns that distinguish them from non-antimicrobial peptides. nih.gov
These trained models can then be used to rapidly screen vast sequence databases, including genomic, transcriptomic, and proteomic data, to identify novel AMP candidates with a high probability of being active. nih.gov This in silico screening significantly reduces the time and cost associated with experimental testing.
Biosynthesis, Recombinant Production, and Strategic Engineering of Antimicrobial Peptides
Natural Biosynthetic Pathways of Ribosomally and Non-Ribosomally Produced Antimicrobial Peptides
The natural synthesis of antimicrobial peptides follows two primary pathways: ribosomal synthesis and non-ribosomal synthesis.
Ribosomally Produced Antimicrobial Peptides (AMPs): The vast majority of AMPs are synthesized via the ribosomal pathway. These gene-encoded peptides are produced through the transcription and translation of messenger RNA (mRNA) into a precursor peptide. remedypublications.com This precursor, often a prepropeptide, typically consists of an N-terminal signal sequence, a pro-domain, and the C-terminal active peptide. Following translation, the prepropeptide undergoes a series of post-translational modifications (PTMs), which are critical for its final structure and function. These modifications can include proteolytic cleavage to release the mature peptide, disulfide bond formation, amidation of the C-terminus, and the incorporation of non-standard amino acids. acs.org Bacteriocins, a prominent group of ribosomally synthesized AMPs produced by bacteria, are often extensively modified. unina.it
Non-Ribosomally Produced Antimicrobial Peptides (NRPs): In contrast, non-ribosomal peptides are synthesized by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). acs.orgresearchgate.net This synthesis pathway is independent of mRNA templates. The NRPS machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid. researchgate.net This modular nature allows for the incorporation of a wide variety of building blocks, including non-proteinogenic amino acids, D-amino acids, and fatty acids. remedypublications.com The resulting peptides often have complex and cyclic structures. Prominent examples of non-ribosomally synthesized antimicrobial peptides include the polymyxins and daptomycin. unmc.edu
Biotechnological Platforms for Enhanced Antimicrobial Peptide Production
The low yields from natural sources and the high cost of chemical synthesis for long peptides have driven the development of biotechnological platforms for large-scale and cost-effective AMP production. mdpi.commdpi.com Recombinant DNA technology is a cornerstone of this effort, enabling the expression of AMPs in various host organisms. uniprot.org
Heterologous Expression Systems in Prokaryotic Hosts (e.g., Escherichia coli)
Escherichia coli is a widely utilized prokaryotic host for recombinant protein production due to its rapid growth, well-understood genetics, and potential for high-yield expression. uniprot.orgmdpi.com However, the expression of AMPs in E. coli presents challenges, primarily due to their antimicrobial nature, which can be toxic to the host cells, and their susceptibility to degradation by host proteases. mdpi.comnih.gov
To overcome these obstacles, several strategies have been developed:
Fusion Proteins: A common approach is to express the AMP as a fusion protein, where it is linked to a larger carrier protein. mdpi.comnih.gov This fusion strategy can neutralize the AMP's toxicity, protect it from proteolytic degradation, and in some cases, facilitate purification. mdpi.comnih.gov After expression and purification, the AMP is cleaved from the fusion partner using specific chemical or enzymatic methods. nih.gov
Inclusion Bodies: Forcing the expressed fusion protein into insoluble aggregates, known as inclusion bodies, is another effective strategy to sequester the toxic AMP from the host's cellular machinery. nih.govscirp.org The inclusion bodies can be isolated, and the AMP can then be refolded and purified.
Secretion Systems: Utilizing secretion systems to transport the expressed AMP out of the cytoplasm and into the periplasm or the extracellular medium can also mitigate toxicity and simplify purification.
| Fusion Partner | Host Organism | Benefit |
| Thioredoxin (Trx) | E. coli | Enhances solubility and can be expressed at high levels. uniprot.org |
| Small Ubiquitin-related Modifier (SUMO) | E. coli | Can improve solubility and proper folding, and specific proteases are available for cleavage. mdpi.com |
| Glutathione S-transferase (GST) | E. coli | Facilitates purification via affinity chromatography. uniprot.org |
| Maltose-Binding Protein (MBP) | E. coli | Increases the solubility of the fusion protein. nih.gov |
Eukaryotic Expression Systems (e.g., Yeast, Insect Cells, Transgenic Plants)
Eukaryotic expression systems offer advantages over prokaryotic systems, particularly in their ability to perform complex post-translational modifications that may be essential for the activity of certain AMPs.
Yeast (Pichia pastoris, Saccharomyces cerevisiae): Yeast, particularly Pichia pastoris, is a popular choice for AMP production. mdpi.comresearchgate.net As a eukaryotic organism, it possesses the cellular machinery for PTMs like disulfide bond formation and glycosylation. researchgate.net Yeast systems can also secrete the expressed peptide into the culture medium, which simplifies the purification process. nih.gov High yields of functional AMPs have been achieved using yeast expression systems. researchgate.netnih.gov
Insect Cells: Insect cell expression systems are another valuable platform, known for their robust protein folding and modification capabilities. They are particularly useful for producing complex AMPs that require intricate PTMs for their activity.
Transgenic Plants: Plants offer a cost-effective and scalable platform for the production of recombinant proteins, a practice known as "molecular farming." mdpi.comnih.gov AMP genes can be introduced into the plant genome, leading to their expression and accumulation in various plant tissues. nih.gov This approach holds promise for the large-scale, agricultural production of AMPs. mdpi.comrsc.org However, challenges such as low expression levels and the presence of plant-derived proteases need to be addressed. rsc.org
Optimization of Fermentation Conditions for Microbial Antimicrobial Peptide Production
Optimizing the fermentation process is critical for maximizing the yield of recombinantly produced AMPs in microbial systems. This involves fine-tuning various physical and chemical parameters of the culture environment.
Key parameters for optimization include:
Temperature: The incubation temperature can significantly impact microbial growth and protein expression. Lower temperatures can sometimes enhance the solubility and proper folding of recombinant proteins.
pH: Maintaining an optimal pH is crucial for cell viability and enzyme activity.
Dissolved Oxygen: Adequate oxygen supply is essential for aerobic microbial cultures to support high-density cell growth and energy-dependent protein synthesis. frontiersin.org
Nutrient Composition: The composition of the growth medium, including carbon, nitrogen, and phosphate (B84403) sources, needs to be carefully balanced to support both cell growth and peptide production. frontiersin.orgspringernature.com Fed-batch fermentation strategies, where nutrients are added incrementally, are often employed to achieve high cell densities and sustained peptide expression. frontiersin.org
Inducer Concentration: For inducible expression systems, the concentration of the inducing agent (e.g., IPTG in E. coli or methanol (B129727) in P. pastoris) and the timing of induction are critical variables that need to be optimized. frontiersin.org
Advanced Chemical Synthesis Techniques for Antimicrobial Peptides
Chemical synthesis provides a powerful alternative to biological production methods, offering the ability to precisely control the peptide sequence and incorporate a wide array of non-natural amino acids and modifications.
Solid-Phase Peptide Synthesis (SPPS): SPPS is the most widely used method for the chemical synthesis of peptides. mdpi.com In this technique, the peptide is assembled in a stepwise manner while one end is anchored to an insoluble solid support (resin). The process involves the sequential addition of protected amino acids to the growing peptide chain. Each cycle consists of a deprotection step to remove the temporary protecting group from the N-terminus, followed by a coupling step to form a peptide bond with the next amino acid. mdpi.com Once the desired sequence is assembled, the peptide is cleaved from the resin and all protecting groups are removed.
SPPS offers several advantages:
High Purity: The use of a solid support facilitates the removal of excess reagents and byproducts by simple washing steps, leading to a purer final product.
Versatility: SPPS allows for the incorporation of a vast range of modifications, including D-amino acids, fluorescent labels, and other chemical moieties, at specific positions in the peptide sequence.
Automation: The repetitive nature of the synthesis cycles is well-suited for automation, enabling the rapid production of peptides.
A common chemistry used in SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, which utilizes a base-labile Fmoc protecting group for the N-terminus. mdpi.com
Molecular Engineering and Rational Design Strategies for Antimicrobial Peptide Optimization
While natural AMPs provide excellent starting points, their therapeutic potential can often be enhanced through molecular engineering and rational design. These strategies aim to improve key properties such as antimicrobial potency, selectivity for microbial cells over host cells, stability, and resistance to proteolytic degradation.
Common strategies for AMP optimization include:
Amino Acid Substitution: Replacing specific amino acids can modulate the peptide's physicochemical properties. For instance, increasing the net positive charge by substituting neutral or acidic residues with cationic amino acids like lysine (B10760008) or arginine can enhance the initial electrostatic interaction with negatively charged microbial membranes. Similarly, adjusting the hydrophobicity by substituting or adding hydrophobic residues can influence the peptide's ability to insert into and disrupt the membrane.
Truncation and Hybridization: Truncating a peptide to its minimal active sequence can reduce synthesis costs and potentially improve its therapeutic index. elifesciences.org Hybridization involves combining sequences from two or more different AMPs to create a new peptide with enhanced or novel activities. elifesciences.org
Cyclization: Cyclizing the peptide backbone can increase its structural stability and resistance to degradation by exoproteases. elifesciences.org
Chemical Modifications: Introducing non-natural amino acids or modifying the N- and C-termini (e.g., amidation) can enhance proteolytic stability and antimicrobial activity.
Computational and AI-driven Design: The use of computational tools, including machine learning and artificial intelligence, is accelerating the design of novel AMPs with desired properties. These approaches can analyze large datasets of known AMPs to identify key sequence motifs and physicochemical parameters associated with high activity and low toxicity, guiding the de novo design of new peptide candidates.
| Design Strategy | Objective | Example |
| Amino Acid Substitution | Enhance antimicrobial activity and selectivity | Replacing certain amino acids with lysine to increase positive charge and reduce cytotoxicity. |
| Truncation | Identify the minimal active sequence, reduce cost | Creating shorter, active versions of larger peptides. elifesciences.org |
| Hybridization | Combine beneficial properties of different AMPs | Fusing sequences from two distinct peptides to create a more potent hybrid. elifesciences.org |
| Cyclization | Increase stability and resistance to proteases | Forming a cyclic backbone to protect against enzymatic degradation. elifesciences.org |
| Computational Design | De novo design of AMPs with optimized properties | Using algorithms to generate novel peptide sequences with predicted high activity and low toxicity. |
Amino Acid Substitutions and Sequence Modifications for Enhanced Potency and Selectivity
Strategic substitution of amino acids in the LL-37 sequence or its fragments is a primary method for enhancing its therapeutic properties. The goal is to increase antimicrobial potency while improving selectivity for microbial over host cells, thereby reducing toxicity. mdpi.comnih.gov
Key research findings include:
Enhancing Potency: The antimicrobial activity of LL-37 and its derivatives can be significantly boosted by targeted substitutions. For the minimal antimicrobial fragment KR-12 (residues 18-29), substituting Gln22 and Asp26 with Lysine (Lys) resulted in an 8-fold increase in antimicrobial activity. mdpi.com Another study found that replacing specific residues in an 18-mer fragment of LL-37 (residues 15-32) could augment its bactericidal activity. acs.org
Modulating Selectivity: Selectivity is crucial for therapeutic applications. It has been shown that substituting certain amino acids can increase a peptide's affinity for specific targets. For instance, replacing residues at positions 2, 6, 12, 17, 19, and 23 in LL-37 with Histidine (His) enhances its selectivity for tumor cell membranes. mdpi.com Furthermore, substituting Lysine residues with Alanine (Ala) revealed that the peptide's positive charge is more critical for activity against Gram-negative bacteria than Gram-positive bacteria. nih.gov
Improving Stability and Activity: In one study, a fragment of LL-37 was engineered by incorporating D-amino acids to resist protease degradation. While this initial peptide was active against E. coli but not methicillin-resistant Staphylococcus aureus (MRSA), its potency was dramatically enhanced by "repairing" hydrophobic defects in its structure. Substituting a small hydrophobic residue with a larger one, biphenylalanine, resulted in the peptide 17BIPHE2, which gained potent, broad-spectrum activity against all ESKAPE pathogens. nih.govacs.org
| Peptide/Fragment | Modification | Result | Reference |
| KR-12 | Gln22→Lys, Asp26→Lys | 8-fold increase in antimicrobial activity. | mdpi.com |
| LL-37 | Substitution with His at 6 positions | Increased selectivity for tumor membranes. | mdpi.com |
| LL-37 Fragment | Lys→Ala substitutions | Demonstrated charge is more critical for activity against Gram-negative bacteria. | nih.gov |
| GF-17 Analog | Introduction of D-amino acids | Conferred resistance to chymotrypsin. | nih.gov |
| 17F2 (GF-17 analog) | Hydrophobic defect repair with Biphenylalanine | Gained potent activity against ESKAPE pathogens (MRSA, P. aeruginosa, etc.). | nih.govacs.org |
Peptide Truncation and Design of Bioactive Fragments
Truncation involves synthesizing shorter versions of LL-37 to identify the minimal sequence required for antimicrobial activity. This strategy is effective for reducing production costs and often results in fragments with improved therapeutic indices (higher antimicrobial activity and lower toxicity). frontiersin.org The core antimicrobial and anti-biofilm activity of LL-37 is known to reside in its central α-helical region. nih.govfrontiersin.org
Key bioactive fragments derived from LL-37 include:
KR-12 (residues 18-29): One of the smallest fragments that retains antimicrobial activity, particularly against Gram-negative bacteria like E. coli, while showing significantly reduced hemolytic activity. nih.govmdpi.com
GF-17 (residues 17-32): Identified as a major antimicrobial region of the parent peptide. nih.gov
EFK17 (residues 16-33): A well-studied fragment used as a template for modifications to improve proteolytic stability. asm.orgnih.gov
FK-13 (residues 17-29): A minimal fragment that has demonstrated activity against the human immunodeficiency virus (HIV). mdpi.com
LL7-31 (residues 7-31): A 25-amino-acid peptide that displayed strong antimicrobial and antibiofilm activity against Pseudomonas aeruginosa with reduced toxicity toward eukaryotic cells compared to the full-length LL-37. nih.gov
Studies have shown that while residues 31–37 can be removed without impacting bactericidal activity, further truncation from the C-terminus can diminish potency. nih.gov Conversely, removing the first six N-terminal amino acids can decrease toxicity without compromising antimicrobial efficacy. nih.gov
| Fragment Name | Sequence (Residues) | Key Characteristics | Reference |
| KR-12 | 18-29 | Minimal active fragment, low cytotoxicity, active against Gram-negatives. | nih.govmdpi.com |
| GF-17 | 17-32 | Major antimicrobial region of LL-37. | nih.gov |
| EFK17 | 16-33 | Used as a template for stability engineering. | asm.org |
| FK-13 | 17-29 | Exhibits anti-HIV activity. | mdpi.com |
| LL7-31 | 7-31 | Strong antibiofilm activity against P. aeruginosa, reduced host cell toxicity. | nih.gov |
Strategies for Improving Antimicrobial Peptide Proteolytic Stability
A major obstacle for the clinical application of peptide-based drugs is their susceptibility to degradation by proteases found in the body. frontiersin.org Several engineering strategies have been successfully employed to enhance the stability of LL-37 and its derivatives.
D-Enantiomer Substitution: Proteases are stereospecific and typically only cleave peptides made of L-amino acids. Substituting these with their non-natural D-amino acid counterparts can render the peptide indigestible. Studies on the EFK17 fragment showed that variants with D-enantiomer substitutions were completely resistant to degradation by multiple proteases. asm.orgnih.gov However, this modification can sometimes reduce antimicrobial potency. asm.org A D-amino acid-containing LL-37 analog, 17BIPHE2, was successfully engineered to be both highly stable and potent. nih.gov
Backbone Cyclization and Dimerization: Constraining the peptide's structure can protect cleavage sites from protease access. Backbone-cyclized dimers of the KR-12 fragment were shown to have both improved antimicrobial activity and significantly enhanced stability in human serum compared to the linear monomeric form. frontiersin.orgresearchgate.net A novel cyclized dimer, CD4-PP, was found to be stable for up to 6 hours against the bacterial protease aureolysin, whereas LL-37 was degraded within minutes. nih.gov
Terminal Modifications: Capping the peptide's ends can prevent degradation by exopeptidases. Modifying the EFK17 fragment with N-terminal acetylation and C-terminal amidation was shown to reduce proteolytic degradation, particularly when combined with tryptophan substitutions at cleavage sites. asm.org
Bulky Side-Chain Substitution: Introducing bulky amino acids like tryptophan at known protease cleavage sites can sterically hinder the enzyme's access. Tryptophan-substituted variants of EFK17 displayed markedly increased stability against several human and bacterial proteases. asm.org
| Strategy | Peptide Example | Outcome | Reference |
| D-Enantiomer Substitution | EFK17 (d-variants) | Complete resistance to degradation by multiple proteases. | asm.orgnih.gov |
| Cyclization & Dimerization | KR-12 cyclic dimers (e.g., CD4-PP) | Increased stability in human serum and against bacterial proteases. | frontiersin.orgnih.govresearchgate.net |
| Terminal Modifications | EFK17 (acetylated/amidated) | Reduced proteolytic degradation, especially when combined with other modifications. | asm.org |
| Bulky Side-Chain Substitution | EFK17 (W-variants) | Increased stability against neutrophil elastase and S. aureus aureolysin. | asm.org |
Development of Peptidomimetics and Functional Conjugates
Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones to improve properties like stability and bioavailability. Functional conjugates involve attaching other molecules (e.g., polymers, lipids) to the peptide to enhance its therapeutic profile.
Hybrid Peptides: This approach involves fusing LL-37 or its fragments with other active peptides to create a new molecule with combined or enhanced functions. A hybrid peptide, LL-37Tα1 , was created by combining LL-37 with thymosin alpha 1. The resulting peptide, produced in a Pichia pastoris expression system, showed potent anti-endotoxin and anti-inflammatory activities with minimal cytotoxicity. nih.gov
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) to a peptide can increase its half-life in circulation and reduce immunogenicity. A fusion protein of LL-37 and interferon-α2a was successfully PEGylated, with the resulting conjugate retaining over 97% of its antimicrobial activity and over 58% of its interferon activity. nih.gov Biotinylated and PEGylated versions of LL-37 are also available for research applications, allowing for easier detection and use in various assays. lifescienceproduction.co.uk
Lipidation (Fatty Acid Conjugation): Attaching fatty acid chains to LL-37 can enhance its interaction with bacterial membranes and improve its antimicrobial potency. N-terminal conjugation of fatty acids to LL-37 derivatives was shown to enhance activity against highly drug-resistant ESKAPE pathogens and S. aureus biofilms. nih.gov This modification, however, can sometimes lead to an increase in cytotoxicity, requiring a careful balance to optimize the therapeutic window. nih.gov
Mechanisms of Microbial Resistance and Adaptation to Antimicrobial Peptides
Alterations in Microbial Cell Envelope Composition and Charge
One of the primary defense mechanisms employed by microbes involves modifying their cell surface to prevent the initial interaction with or subsequent disruption by antimicrobial peptides.
Modification of Lipopolysaccharide (LPS) and Teichoic Acid Structures
Gram-negative bacteria can alter the structure of their lipopolysaccharide (LPS), a major component of their outer membrane. These modifications can include the addition of positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the lipid A portion of LPS. This increases the positive charge of the outer membrane, leading to electrostatic repulsion of cationic antimicrobial peptides. researchgate.net Similarly, Gram-positive bacteria can modify their teichoic acids, which are anionic polymers in their cell wall. nih.gov One common modification is the covalent attachment of D-alanine residues, which introduces positive charges and reduces the net negative charge of the cell wall, thereby decreasing the binding of cationic peptides. frontiersin.org
| Bacterial Type | Modified Component | Modification | Effect on Antimicrobial Peptide Interaction |
| Gram-negative | Lipopolysaccharide (LPS) | Addition of L-Ara4N or pEtN to lipid A | Electrostatic repulsion of cationic peptides |
| Gram-positive | Teichoic Acids | D-alanylation | Reduced binding of cationic peptides |
Lysinylation of Phosphatidylglycerol and Membrane Fluidity Modulation
Another significant strategy involves the enzymatic modification of membrane phospholipids. The multiple peptide resistance factor (MprF) protein, found in many bacteria, catalyzes the transfer of L-lysine from lysyl-tRNA to phosphatidylglycerol, an anionic phospholipid in the cell membrane, to form lysyl-phosphatidylglycerol (L-PG). nih.govpnas.org This process introduces a positive charge into the bacterial membrane, reducing the electrostatic attraction for cationic antimicrobial peptides. nih.govpnas.org Research has shown that the presence of L-PG can significantly reduce the membrane-permeabilizing activity of synthetic antimicrobial peptides. asm.org
Bacteria can also modulate the fluidity of their cell membranes to resist antimicrobial peptides. This can be achieved by altering the fatty acid composition of the membrane phospholipids, for instance, by increasing the proportion of saturated or branched-chain fatty acids. These changes can make the membrane more rigid and less susceptible to peptide-induced disruption. frontiersin.org
Enzymatic Degradation of Antimicrobial Peptides by Microbial Proteases
Many pathogenic bacteria secrete proteases that can cleave and inactivate antimicrobial peptides. nih.govasm.org These enzymes can have broad substrate specificity or be highly specific for certain peptides. For example, some bacterial proteases have been shown to degrade human defensins and the cathelicidin (B612621) LL-37. asm.org The production of these proteases can be a highly effective defense mechanism, as it directly eliminates the threat posed by the antimicrobial peptide. nih.gov Studies have demonstrated the degradation of various antimicrobial peptides by commercially available proteases and by proteases from anaerobic vaginal flora. nih.gov
Active Efflux Pump Systems Mediating Antimicrobial Peptide Extrusion
Bacteria possess various efflux pumps, which are membrane-associated protein complexes that actively transport a wide range of substances, including antimicrobial peptides, out of the cell. frontiersin.org These pumps are a significant mechanism of resistance to many classes of antibiotics and can also contribute to resistance against antimicrobial peptides. asm.org By actively extruding the peptides, these pumps prevent them from reaching their intracellular or membrane targets at concentrations high enough to exert their antimicrobial effect. asm.org Some efflux pumps, like the MexAB-OprM system in Pseudomonas aeruginosa, have been shown to contribute to resistance against certain antimicrobial peptides. frontiersin.orgresearchgate.net
| Efflux Pump Family | Energy Source | Common Substrates |
| Resistance-Nodulation-Division (RND) | Proton-motive force | Various antibiotics, biocides, antimicrobial peptides |
| Small Multidrug Resistance (SMR) | Proton-motive force | Cationic compounds, dyes, biocides |
Biofilm-Mediated Resistance Mechanisms to Antimicrobial Peptides
Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). rsc.org This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, preventing antimicrobial peptides from reaching the embedded bacteria. mdpi.com The EPS can also sequester the peptides, further reducing their effective concentration. mdpi.com Additionally, the physiological state of bacteria within a biofilm, often characterized by slower growth rates and altered gene expression, can contribute to increased resistance to antimicrobial agents, including peptides. rsc.orgmdpi.com Microorganisms within biofilms can exhibit up to a 1000-fold increase in resistance to antimicrobials compared to their planktonic counterparts. rsc.org
Adaptive Stress Responses and Intracellular Target Modifications in Microbes
Exposure to sub-lethal concentrations of antimicrobial peptides can trigger adaptive stress responses in bacteria, leading to increased tolerance. nih.govfrontiersin.org These responses can involve the upregulation of genes associated with cell envelope modification, efflux pumps, and protease production. fems-microbiology.org For example, the stringent response, a global reprogramming of bacterial physiology in response to nutrient starvation and other stresses, has been implicated in antibiotic tolerance and can be triggered by antimicrobial peptide exposure. fems-microbiology.org
Furthermore, while the primary target of many antimicrobial peptides is the cell membrane, some can translocate into the cytoplasm and interact with intracellular targets such as DNA, RNA, or essential enzymes. nih.gov In such cases, microbes can develop resistance through modifications of these intracellular targets that prevent peptide binding or activity. nih.gov
Immunomodulatory and Host Defense Attributes of Antimicrobial Peptides
Antimicrobial Peptides as Critical Components of Innate Immunity
Antimicrobial peptides (AMPs) are evolutionarily conserved molecules that form a primary line of defense in the innate immune system of a vast array of organisms. LEAP-1, a 25-amino acid peptide rich in cysteine, is a pivotal component of human innate immunity. nih.gov Its expression is predominantly in the liver, but it can also be produced by other cells, including monocytes and macrophages, particularly at sites of inflammation. nih.govnih.gov The synthesis of LEAP-1 is significantly upregulated in response to infectious and inflammatory stimuli, highlighting its role as an acute-phase reactant. nih.gov
The primary host defense mechanism of LEAP-1 is not through direct microbial killing, but rather by modulating the availability of iron, an essential nutrient for the proliferation of invading pathogens. youtube.com By binding to the iron export protein ferroportin, LEAP-1 induces its internalization and degradation, effectively trapping iron within cells and reducing its circulation in the bloodstream. nih.govnih.gov This process of inducing hypoferremia (low serum iron) is a crucial host defense strategy to limit the growth of a wide range of pathogens. youtube.com
Regulation of Host Immune Cell Functionality
LEAP-1/hepcidin (B1576463) exerts significant control over the function of various immune cells, thereby shaping the nature and intensity of the immune response.
Chemotaxis and Recruitment of Leukocytes (e.g., Neutrophils, Macrophages)
While there is no direct evidence to suggest that LEAP-1 itself is a classical chemoattractant, its production and regulation are intimately linked with the processes of leukocyte recruitment. Human monocytes, a type of white blood cell, have been shown to significantly increase their expression of hepcidin upon adhering to tissue culture wells, mimicking the process of monocytes arriving and adhering at a site of inflammation. nih.govnih.gov Furthermore, the induction of hepcidin by pro-inflammatory cytokines, which are key signaling molecules in attracting leukocytes, places LEAP-1 at the center of the inflammatory milieu where leukocyte recruitment occurs. nih.gov This suggests that while not a direct chemoattractant, LEAP-1's presence and function are temporally and spatially coordinated with leukocyte migration to sites of infection and inflammation. frontiersin.orgfrontiersin.org
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine/Chemokine Production
LEAP-1/hepcidin plays a dual role in modulating the production of cytokines, the signaling proteins that orchestrate the immune response. Its expression is strongly induced by the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov This induction is a critical part of the inflammatory cascade in response to pathogens. nih.gov
Conversely, hepcidin itself can exert anti-inflammatory effects. In macrophages, hepcidin has been shown to curb the production of inflammatory cytokines triggered by lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.com This suggests a negative feedback loop where hepcidin, induced by inflammation, can then help to dampen the inflammatory response. Studies have shown that in conditions of iron deficiency, where hepcidin levels are low, there is a heightened pro-inflammatory state. mdpi.com
| Factor | Effect on LEAP-1/Hepcidin Production | Reference |
| Interleukin-6 (IL-6) | Strong induction | nih.gov |
| Interferon-alpha (IFNα) | Induction in monocytes | nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNFα) | Inhibits IL-6 induced hepcidin production in monocytes | nih.gov |
| Interleukin-1 beta (IL1β) | No direct effect on monocyte hepcidin expression | nih.gov |
| Interferon-gamma (IFNγ) | No direct effect on monocyte hepcidin expression | nih.gov |
Activation and Differentiation Pathways of Antigen-Presenting Cells
LEAP-1/hepcidin has a significant impact on the function of macrophages, which are crucial antigen-presenting cells (APCs). Macrophages can be polarized into different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages having anti-inflammatory and tissue-repair functions. Research has demonstrated that hepcidin can induce the polarization of macrophages towards the M1 phenotype. nih.gov This M1 polarization is characterized by an increase in the production of pro-inflammatory molecules. This ability to influence macrophage polarization is a key mechanism by which LEAP-1 can direct the immune response towards a more inflammatory state to combat infections. nih.gov
| Cell Type | Effect of LEAP-1/Hepcidin | Key Findings | Reference |
| Macrophages | Induces M1 polarization | Increased expression of M1-associated markers. | nih.gov |
| Monocyte-derived Macrophages | Promotes pro-inflammatory phenotype | Upregulation of pro-inflammatory genes. | nih.gov |
Interaction with Pattern Recognition Receptors and Immune Signaling Pathways
The induction of LEAP-1/hepcidin is closely tied to the activation of pattern recognition receptors (PRRs), which are the sentinels of the innate immune system that detect pathogen-associated molecular patterns (PAMPs). The stimulation of various Toll-like receptors (TLRs), a major class of PRRs, by PAMPs leads to the production of pro-inflammatory cytokines, most notably IL-6. nih.gov This IL-6 then acts as the primary signal to the liver and other cells to dramatically increase the transcription and secretion of hepcidin. nih.gov Therefore, while hepcidin may not directly interact with PRRs, its production is a downstream consequence of PRR signaling, integrating the detection of pathogens with a systemic host defense response. The signaling pathway predominantly involves the JAK-STAT signaling cascade, with IL-6 activating STAT3 to drive hepcidin gene expression. mdpi.com
Contribution to Resolution of Inflammation and Tissue Homeostasis
Through its primary role in regulating iron homeostasis, LEAP-1/hepcidin contributes significantly to the resolution of inflammation and the maintenance of tissue homeostasis. By sequestering iron, hepcidin not only limits pathogen growth but also mitigates the potential for iron-driven oxidative stress and tissue damage, which can exacerbate inflammation. nih.gov
Following the initial pro-inflammatory phase of an immune response, the anti-inflammatory properties of hepcidin can help to restore balance. By dampening the production of inflammatory cytokines by macrophages, hepcidin contributes to the resolution phase of inflammation. mdpi.com Furthermore, the tight regulation of iron is critical for the proper function and repair of tissues following injury or infection. nih.gov In conditions like chronic kidney disease and certain cancers, dysregulation of hepcidin is a key factor in the anemia of inflammation, highlighting its central role in the interplay between inflammation and tissue homeostasis. nih.govnih.gov
Roles in Wound Healing and Epithelial Barrier Function
Antimicrobial peptide 1, specifically the well-studied peptide Epinecidin-1, plays a significant and multifaceted role in the complex processes of wound healing and the maintenance of the epithelial barrier. Beyond its direct antimicrobial activities, Epinecidin-1 exhibits potent immunomodulatory and regenerative properties that contribute to efficient tissue repair.
Research has demonstrated that Epinecidin-1 actively promotes the healing of skin wounds, including those complicated by infections with antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). oncotarget.com Its therapeutic effects are not limited to pathogen elimination but extend to the modulation of the host's healing response. Studies using a synthetic version of Epinecidin-1, often referred to as Epi-1, have elucidated its mechanisms of action in tissue regeneration. nih.govmonash.edu
One of the key functions of Epinecidin-1 in wound healing is its ability to stimulate the proliferation and migration of epithelial cells, which are crucial for closing the wound gap. nih.gov In-vitro studies on human keratinocyte cells (HaCaT) have shown that treatment with Epinecidin-1 leads to an increase in the number of actively dividing cells. nih.gov This proliferative effect is essential for the re-epithelialization phase of wound healing, where new skin is formed over the wound bed.
In addition to its effects on epithelial cells, Epinecidin-1 has been observed to enhance other critical aspects of tissue repair. In-vivo studies, particularly in swine models of infected burn wounds, have revealed that topical application of Epinecidin-1 accelerates the healing process. oncotarget.com Histological analysis of healed tissues treated with Epinecidin-1 shows enhanced vascularization, which is the formation of new blood vessels necessary to supply nutrients and oxygen to the regenerating tissue. oncotarget.comnih.gov Furthermore, Epinecidin-1 promotes the formation of the extracellular matrix by increasing the deposition of collagen, a key structural protein in the skin. oncotarget.comnih.gov
The immunomodulatory properties of Epinecidin-1 also contribute significantly to its wound-healing capabilities. It can help control the inflammatory response at the wound site, which, if excessive or prolonged, can impede healing. Research has shown that Epinecidin-1 can suppress the levels of pro-inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in response to infection. oncotarget.comnih.gov
The role of Epinecidin-1 in bolstering the epithelial barrier is intrinsically linked to its wound-healing functions. A compromised epithelial barrier is a hallmark of a wound, and the rapid and effective closure of this barrier is paramount to preventing infection and restoring tissue function. By promoting the proliferation of epithelial cells and enhancing the formation of the epithelial layer, Epinecidin-1 directly contributes to the restoration of this critical barrier. oncotarget.comnih.gov The peptide is naturally expressed in the epithelial cells of gills and intestines of its source organism, the orange-spotted grouper, suggesting its inherent role in mucosal barrier defense. nih.gov
Research Findings on Epinecidin-1 in Wound Healing
| Parameter | Observation | Model System | Reference |
|---|---|---|---|
| Epithelial Cell Proliferation | Increased number of actively dividing S-phase cells. | Immortalized human keratinocyte cells (HaCaT) | nih.gov |
| Wound Closure | Complete healing of MRSA-infected burn wounds within 25 days. | Swine model | oncotarget.com |
| Vascularization | Enhanced formation of new blood vessels in the wound region. | Swine model | oncotarget.comnih.gov |
| Collagen Deposition | Increased formation of extracellular collagen compounds. | Swine model | oncotarget.comnih.gov |
| Inflammatory Response | Suppression of C-reactive protein (CRP) and IL-6 levels. | Swine model | oncotarget.comnih.gov |
Synergistic Strategies and Combinatorial Approaches Involving Antimicrobial Peptides
Combination Therapies with Conventional Antimicrobial Agents
The combination of AMPs with traditional antibiotics has emerged as a powerful strategy to combat resistant bacteria. nih.govresearchgate.net This approach can rejuvenate the activity of conventional drugs that have lost effectiveness and slow the emergence of new resistant strains. nih.govnih.gov
Mechanisms of Potentiation and Enhanced Efficacy
The synergistic relationship between AMPs and conventional antibiotics is rooted in their complementary mechanisms of action. nih.gov AMPs primarily target and disrupt the bacterial membrane, which in turn facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more efficiently. researchgate.netfrontiersin.org This increased membrane permeability is a key mechanism of potentiation. For instance, cathelicidin (B612621) peptides disrupt the cell membranes of enteric pathogens, enhancing the bactericidal activity of co-administered antibiotics like aureomycin. nih.govfrontiersin.org Similarly, the peptide coprisin (B1577442) facilitates the access of conventional antibiotics to internal bacterial targets. nih.govfrontiersin.org
Another significant mechanism is the disruption of biofilms. researchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides a barrier against antibiotics. AMPs can break down this matrix, exposing the embedded bacteria to the antibiotic. researchgate.net For example, the human cathelicidin LL-37 can significantly reduce biofilm formation and, when combined with colistin (B93849), shows enhanced bactericidal activity against multidrug-resistant bacteria. nih.govfrontiersin.org The peptide Cecropin A has also been shown to disrupt biofilms of uropathogenic E. coli. nih.govfrontiersin.org
Furthermore, some AMPs can directly potentiate the efficacy of antibiotics by interfering with bacterial resistance mechanisms, such as efflux pumps. researchgate.net The peptide SPR741, for instance, can circumvent efflux pumps in E. coli, leading to higher intracellular concentrations of the antibiotic. nih.govfrontiersin.org
Strategies for Mitigating the Emergence of Antimicrobial Resistance
Combination therapy with AMPs presents a promising strategy to slow the evolution of antimicrobial resistance. sciencedaily.com By employing two agents with different modes of action, the likelihood of a bacterium developing simultaneous resistance to both is significantly reduced. nih.govfrontiersin.org AMPs, with their primary action on the bacterial membrane, are less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. researchgate.net
The use of AMP mixtures has been shown to carry a much lower risk of bacteria developing resistance compared to treatment with a single peptide. sciencedaily.com This approach can also prevent cross-resistance to other antimicrobial drugs. sciencedaily.com For example, the AMP Cecropin A has been shown to slow the emergence of resistance while effectively clearing infections. nih.govfrontiersin.org The combination of AMPs and antibiotics can achieve a greater antimicrobial effect, thereby reducing the probability of resistance development. nih.govfrontiersin.org
Impact on Minimum Inhibitory Concentrations (MIC) and Bactericidal Activity
A significant outcome of the synergistic interaction between AMPs and conventional antibiotics is the reduction of the Minimum Inhibitory Concentration (MIC) for both agents. The Fractional Inhibitory Concentration (FIC) index is often used to quantify synergy, with an FIC index of ≤ 0.5 indicating a synergistic effect. nih.gov This means that lower concentrations of each drug are required to inhibit bacterial growth when used in combination.
For example, the combination of the antimicrobial peptide LL-37 with colistin drastically reduces the MIC against multidrug-resistant Escherichia coli. nih.gov Similarly, combining the peptide Ud with rifampin reduced the Minimum Bactericidal Concentration (MBC) of both agents against E. coli. frontiersin.org The combination of CATH-1 and erythromycin (B1671065) reduced the MBC of the peptide by at least four-fold against S. aureus, S. enteritidis, and E. coli, and resulted in a 16-fold reduction in the MBC of erythromycin against E. coli. frontiersin.org
| Antimicrobial Peptide (AMP) | Conventional Antibiotic | Target Organism | Observed MIC Reduction | Reference |
|---|---|---|---|---|
| LL-37 | Colistin | Multidrug-resistant E. coli | Drastic reduction in MIC | nih.gov |
| CLP-19 | Ampicillin, Ceftazidime, Levofloxacin | E. coli, S. aureus | Synergistic effects observed | frontiersin.org |
| CATH-1 | Erythromycin | S. aureus, S. enteritidis, E. coli | Up to 16-fold reduction in erythromycin MBC against E. coli | frontiersin.org |
| P-113 derivatives | Vancomycin | Vancomycin-resistant E. faecium, S. aureus, E. coli | Strong synergistic activities | mdpi.com |
Synergistic Interactions Among Distinct Antimicrobial Peptides
Combining different AMPs can also lead to synergistic effects, resulting in enhanced antimicrobial activity and a broader spectrum of action. nih.gov This strategy mimics the natural host defense systems where multiple AMPs are often expressed simultaneously. asm.org
Heterodimer Formation and Pore Stabilization
One proposed mechanism for synergy between different AMPs is the formation of heterodimers or hetero-oligomers that are more effective at disrupting bacterial membranes than the individual peptides. acs.org The interaction between two different AMPs can lead to the formation of a more stable pore structure within the bacterial membrane. nih.gov
The "barrel-stave" and "toroidal pore" models are two well-established mechanisms of AMP action. In the barrel-stave model, peptides assemble to form a pore, while in the toroidal pore model, the peptides and lipid headgroups together form the pore lining. nih.govnih.gov The formation of heterodimers can enhance the stability of these pores, leading to increased membrane permeability and cell death. researchgate.net For example, computer simulations have shown that the interaction of different AMPs can lead to distinct hetero-aggregate structures that interact differently with lipid membranes, influencing their disruptive capabilities. acs.org The pre-assembly of oligomeric peptide structures can also accelerate the process of pore formation. researchgate.net
Multi-Targeting Approaches for Broadened Spectrum Activity
Different AMPs can have distinct, albeit often overlapping, target specificities and mechanisms of action. nih.govresearchgate.net By combining AMPs with different properties, it is possible to achieve a broader spectrum of activity against a wider range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.commdpi.com
| Peptide A | Peptide B | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Protegrin | Lysozyme (B549824) | E. faecalis | MIC of protegrin lowered from 16 to 4 µg/ml; MIC of lysozyme lowered from 6.3 to 0.39 µg/ml | nih.gov |
| Magainin 2 | PGLa | - | Well-known synergistic pair | acs.org |
| Amylin | Aβ | Salmonella Typhimurium, Staphylococcus aureus | Synergistic antimicrobial effect | researchgate.net |
Functionalization of Biomaterials with Antimicrobial Peptides for Enhanced Microbial Control
The rise of antibiotic-resistant bacteria poses a significant threat to public health, particularly in the context of medical implants and devices, which are susceptible to biofilm formation. mdpi.com A promising strategy to combat these infections involves the functionalization of biomaterial surfaces with antimicrobial peptides (AMPs). nih.govnih.gov This approach aims to create surfaces that can actively prevent bacterial colonization and subsequent biofilm development, thereby reducing the risk of device-associated infections. nih.govtandfonline.com
The immobilization of AMPs onto biomaterial surfaces offers several advantages over the systemic administration of conventional antibiotics. nih.govmdpi.com By tethering the peptides to the surface, a high local concentration is achieved at the material-tissue interface, precisely where bacterial colonization begins. nih.gov This localized action can enhance antimicrobial efficacy while minimizing potential systemic toxicity. nih.govimrpress.com Furthermore, immobilization can improve the stability of AMPs, protecting them from proteolytic degradation and extending their functional lifetime. nih.govimrpress.com
Strategies for attaching AMPs to biomaterials can be broadly categorized into non-covalent and covalent immobilization techniques. imrpress.com Non-covalent methods, such as physical adsorption and electrostatic interactions, are simpler to implement but may result in peptide leaching over time. nih.gov In contrast, covalent immobilization forms a stable chemical bond between the peptide and the biomaterial surface, offering long-term activity and reducing the risk of peptide detachment. nih.govimrpress.com The choice of immobilization strategy can significantly influence the orientation, conformation, and ultimately, the antimicrobial activity of the bound peptides. mdpi.comasm.org
A variety of biomaterials have been successfully functionalized with AMPs, including metals like titanium used in orthopedic and dental implants, polymers used for catheters and wound dressings, and hydrogels. nih.govacs.orgmdpi.com The selection of the appropriate AMP and immobilization chemistry is crucial for developing effective antimicrobial biomaterials. Research has explored a wide range of natural and synthetic AMPs, each with distinct spectra of activity and physicochemical properties. nih.gov
The effectiveness of AMP-functionalized biomaterials is typically evaluated through in vitro studies assessing their ability to kill planktonic bacteria and inhibit biofilm formation by clinically relevant pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comacs.org In vivo studies in animal models are also crucial for evaluating the biocompatibility and anti-infection efficacy of these materials in a physiological environment. nih.gov
Research Findings on AMP-Functionalized Biomaterials
The following table summarizes key research findings on the functionalization of various biomaterials with different antimicrobial peptides.
| Biomaterial | Antimicrobial Peptide (AMP) | Immobilization Method | Target Microbes | Key Findings |
| Titanium | hLF1-11 | Silanization (covalent) | Streptococcus sanguinis, Lactobacillus salivarius | Covalently bound peptide demonstrated significant antimicrobial activity, crucial for dental applications. mdpi.com |
| Titanium | LL-37 | Covalent attachment | Escherichia coli | Oriented immobilization of LL-37 resulted in a higher surface density of peptides and effective bacterial killing. mdpi.com |
| Polydimethylsiloxane (PDMS) | CW11 | Chemical immobilization (covalent) | Bacterial strains | The immobilized synthetic peptide maintained its in vitro bactericidal effect. imrpress.com |
| Hydrogel (F127-based) | AMPs | Covalent immobilization | S. epidermidis, S. aureus, P. aeruginosa, MRSA, multidrug-resistant E. coli | AMP-hydrogels showed high antibacterial activity and no toxicity to human fibroblasts. acs.org |
| Chitosan (B1678972) Coatings | Dhvar5 | Copper-catalyzed azide-alkyne cycloaddition (covalent) | S. aureus, S. epidermidis, E. coli, P. aeruginosa | Covalent immobilization enhanced the antimicrobial effect of the chitosan coating, with the mechanism (anti-adhesive vs. bactericidal) depending on the fabrication method. mdpi.com |
| Titanium | TBP-1 containing chimeric peptides | Incubation (non-covalent) | Streptococcus oralis, S. gordonii, S. sanguinis | Peptides reduced streptococcal colonization and showed high biocompatibility with pre-osteoblasts. nih.gov |
| Gold | Magainin I | Self-Assembled Monolayers (SAMs) (covalent) | Bacteria | The study focused on the covalent attachment of Magainin I to gold surfaces to target the lipid matrix of bacteria. mdpi.com |
Frontiers and Future Directions in Antimicrobial Peptide Research
Deeper Understanding of Complex Antimicrobial Peptide-Microbe-Host Interactions
The efficacy and function of Antimicrobial peptide 1 are not merely a result of its direct action on microbes but are deeply embedded in a complex, three-way interaction between the peptide, the target microbe, and the host organism. Initially, research focused on the direct bactericidal mechanisms, primarily the disruption of microbial cell membranes. Cationic and amphipathic in nature, these peptides are electrostatically attracted to the negatively charged components of bacterial membranes, leading to permeabilization and cell death.
However, it is now clear that this is an oversimplification. These molecules, often called host-defense peptides (HDPs), are crucial mediators of the host's innate immune response. nih.govnih.gov Their role is twofold: directly neutralizing pathogens while simultaneously modulating the host's immune system to mount an effective defense. mdpi.com This immunomodulatory function includes recruiting and activating immune cells like macrophages and neutrophils, inducing the production of signaling molecules such as chemokines, and bridging the innate and adaptive immune systems. mdpi.comruc.dk
Furthermore, a dynamic interplay exists between AMPs and the host's commensal microbiota. The gut microbiota can regulate the expression of host AMPs, while AMPs, in turn, help shape the composition of the microbial community, fostering a balanced and healthy microbiome. nih.gov This bidirectional relationship is critical for maintaining intestinal homeostasis and preventing dysbiosis, which can increase susceptibility to infection. nih.govfrontiersin.org Future research aims to further dissect these intricate relationships, understanding how factors like local pH, ion concentrations, and the presence of host macromolecules influence the peptide's activity and its balance between antimicrobial and immunomodulatory functions.
| Primary Function | Mechanism of Action | Key Research Findings |
| Direct Antimicrobial Action | Electrostatic attraction to and disruption of negatively charged microbial membranes. Inhibition of intracellular processes (e.g., DNA, RNA, protein synthesis). nih.govmdpi.com | The peptide's positive charge and amphipathic structure are critical for membrane permeabilization. semanticscholar.org Can act on intracellular targets without complete membrane lysis. nih.gov |
| Host Immune Modulation | Recruitment and activation of immune cells (neutrophils, macrophages). ruc.dk Induction of cytokines and chemokines. mdpi.com Links innate and adaptive immune responses. nih.gov | Can shift the immune response from pro-inflammatory to anti-inflammatory as needed. nih.gov Enhances pathogen clearance by host immune cells. frontiersin.org |
| Microbiota Shaping | Selectively modulates the composition of commensal microbial communities. frontiersin.org | The gut microbiota can influence the expression levels of host AMPs. nih.gov Helps maintain a healthy balance, preventing the overgrowth of pathogenic species. |
Advancements in Artificial Intelligence and Computational Design Paradigms for Precision Antimicrobial Peptides
The vast sequence space of peptides presents both a challenge and an opportunity. Traditional discovery methods are often time-consuming and costly. nih.gov To overcome this, artificial intelligence (AI) and computational design have emerged as transformative tools. nih.gov Machine learning (ML) and deep learning (DL) models are now being trained on large databases of known AMPs to predict the antimicrobial potential of novel sequences. mdpi.comnih.gov
Overcoming Production Scalability and In Vivo Stability Challenges
A significant hurdle in translating this compound from the laboratory to clinical application is the difficulty in producing large quantities cost-effectively and ensuring its stability within a biological system. nih.govresearchgate.net While chemical methods like solid-phase peptide synthesis (SPPS) offer precise control over the peptide's structure, they are often expensive and inefficient for long sequences. nih.govmagtech.com.cn
Recombinant DNA technology presents a more scalable alternative. remedypublications.com Various expression systems, including bacteria (Escherichia coli), yeast (Pichia pastoris), and even plants, are being engineered to produce AMPs. nih.govnih.govnih.govmdpi.com However, the inherent toxicity of AMPs to the production host and their susceptibility to degradation by host proteases are major challenges. nih.gov A common strategy to mitigate these issues is the use of fusion proteins, where the AMP is linked to a larger carrier protein, masking its toxicity and protecting it from degradation during production. remedypublications.comnih.gov
In vivo stability is another critical challenge, as natural peptides are often rapidly cleared or degraded by proteases in the body. Strategies to enhance stability include:
Incorporating non-natural D-amino acids: This makes the peptide resistant to proteases that typically recognize only L-amino acids. sahmri.org.aunih.gov
Peptide cyclization: Creating a circular structure can improve resistance to enzymatic degradation.
Bioconjugation: Attaching the peptide to nanoparticles or liposomes can protect it from degradation and improve its delivery to the target site. mdpi.com
Exploration of Non-Canonical Functions and Therapeutic Applications Beyond Direct Antimicrobial Action
The understanding of AMPs has evolved beyond their role as simple antibiotics. Research into "non-canonical" functions has revealed their potential in a wide range of therapeutic areas, primarily driven by their immunomodulatory capabilities. nih.govmdpi.com
Two of the most promising areas are wound healing and cancer therapy.
Wound Healing: AMPs are integral to the natural wound healing process. nih.gov They not only prevent infection, a major complication in wound care, but also actively promote tissue repair by stimulating the migration and proliferation of skin cells like keratinocytes and fibroblasts. nih.govtandfonline.com They can also modulate the inflammatory response within the wound environment to ensure proper healing. frontiersin.org
Anticancer Activity: Many AMPs exhibit selective toxicity towards cancer cells. nih.govfrontiersin.org This selectivity is attributed to differences in cell membrane composition; cancer cells often have a higher surface exposure of negatively charged molecules, such as phosphatidylserine, making them preferential targets for cationic AMPs. nih.govnih.gov The mechanisms of action can include direct membrane disruption or inducing apoptosis (programmed cell death) by targeting mitochondria within the cancer cell. nih.govfrontiersin.org
Rational Design of Antimicrobial Peptides with Enhanced Selectivity and Reduced Susceptibility to Resistance
A key goal for therapeutic development is to maximize a peptide's effectiveness against pathogens while minimizing harm to host cells. This is quantified by the therapeutic index, a ratio of toxicity to antimicrobial activity. Rational design aims to improve this index by enhancing selectivity. scispace.com By strategically modifying a peptide's sequence, researchers can fine-tune its properties. For example, adjusting the balance of hydrophobicity and charge can increase affinity for bacterial membranes over mammalian ones. sahmri.org.au One approach involves creating hybrid peptides, combining a broad-spectrum killing domain with a targeting domain that specifically recognizes a particular pathogen, such as Pseudomonas species. nih.govamanote.com
The unique, membrane-disrupting mechanism of many AMPs is considered a significant advantage in combating resistance. mdpi.comnih.gov Unlike traditional antibiotics that often target specific enzymes, which can be altered through single-point mutations, it is much more difficult for bacteria to fundamentally change their membrane structure. researchgate.net However, resistance is not impossible. Bacteria can evolve mechanisms such as altering their membrane charge or employing efflux pumps. mdpi.com Future design strategies focus on creating multi-target peptides that act on the membrane while also inhibiting essential intracellular processes, making it significantly harder for resistance to emerge. mdpi.comnih.gov
Q & A
Q. How can researchers leverage the Antimicrobial Peptide Database (APD) to identify AMP1 analogs with activity against specific pathogens?
Methodological Answer: The APD (http://aps.unmc.edu/AP/ ) allows systematic searches using filters for peptide length (mature sequences <100 aa), activity thresholds (MIC <100 µM), and target specificity (e.g., anti-S. aureus). For example, search for peptides with sequence motifs correlated to gram-positive activity (e.g., cationic residues like Arg/Lys and hydrophobic domains). Cross-reference entries with experimental validation in "Human keratinocytes" models (e.g., hBD3 shows 95-fold RNA upregulation and potent anti-S. aureus activity ). Use the "Design" interface to generate analogs based on conserved structural features (e.g., amphipathic helices) .
Q. What standardized protocols are recommended for determining AMP1's minimum inhibitory concentration (MIC) and hemolytic activity?
Methodological Answer:
- MIC Assay: Follow CLSI guidelines using broth microdilution in 96-well plates. Test against reference strains (e.g., E. coli ATCC 25922) and clinical isolates. Include polymyxin B as a positive control. Note discrepancies in activity; e.g., RNase 7 requires high concentrations for anti-S. aureus efficacy .
- Hemolysis Assay: Use human red blood cells (hRBCs) at 4% hematocrit. Calculate HC50 (concentration causing 50% lysis). Compare with PMF (potential of mean force) profiles from coarse-grained molecular dynamics to predict selectivity; e.g., peptides with ΔPMF >25 kJ/mol between bacterial (POPE/POPG) and mammalian (POPC) membranes show low hemolysis .
Q. How can AMP1's mechanism of action be differentiated between membrane disruption and intracellular targeting?
Methodological Answer:
- Membrane Permeabilization: Use SYTOX Green uptake assays or DiSC3-5 dye depolarization.
- Intracellular Targeting: Perform proteomic profiling of treated bacteria or use GFP-tagged AMP1 variants. For example, AMPs with <30% hydrophobicity often inhibit DNA replication or protein synthesis .
- Structural Analysis: Circular dichroism (CD) in membrane-mimetic environments (e.g., SDS micelles) to confirm α-helical or β-sheet conformations linked to membrane insertion .
Advanced Research Questions
Q. How can machine learning models optimize AMP1's therapeutic index (TI) by balancing antimicrobial potency and host cytotoxicity?
Methodological Answer:
- Feature Selection: Train models on the AMPad database using sequence moments (D-descriptor) and physicochemical properties (e.g., hydrophobicity, charge). The D-descriptor (cosθ between sequence moments) predicts TI >200 when values approach 1.0 .
- Validation: Synthesize top candidates (e.g., glycine-rich adepantin-1) and test against hRBCs and multidrug-resistant P. aeruginosa. Use SHAP analysis to interpret model decisions, focusing on residue positions critical for selectivity .
Q. What experimental and computational strategies address contradictory data on AMP1's efficacy across different bacterial strains?
Methodological Answer:
- Data Harmonization: Re-analyze raw MIC data using standardized growth conditions (e.g., CAMHB media, 37°C). For example, hBD2 shows 70-fold RNA upregulation but variable MICs due to strain-specific lipid A modifications .
- Molecular Dynamics (MD): Simulate AMP1 interactions with strain-specific membranes (e.g., S. aureus vs. E. coli lipid bilayers). Identify residues critical for binding anionic phospholipids (e.g., phosphatidylglycerol) .
Q. How can multi-mechanism AMP1 derivatives be designed to combat resistance while minimizing immunogenicity?
Methodological Answer:
- Hybrid Design: Fuse membrane-disrupting domains (e.g., NKCDOPA5 ) with immunomodulatory motifs (e.g., LPS-neutralizing residues from hBD3 ). Use structural templates from APD entries with dual antimicrobial/anti-inflammatory functions.
- In Silico Screening: Apply AlphaFold2 to predict 3D structures and RosettaDock for binding affinity to TLR4 or bacterial DNA gyrase. Validate using NF-κB reporter assays and biofilm inhibition tests .
Q. What methodologies enable high-throughput screening of AMP1 analogs for biofilm penetration and persistence?
Methodological Answer:
- Microfluidics: Use biofilm chips with Pseudomonas aeruginosa flow cells. Track AMP1-Cy5 conjugate penetration via confocal microscopy.
- Transcriptomics: Compare RNA-seq profiles of biofilm vs. planktonic cells post-treatment. Identify downregulated genes (e.g., algD for alginate synthesis) as persistence markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
